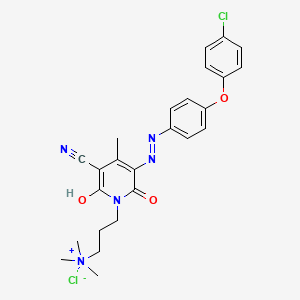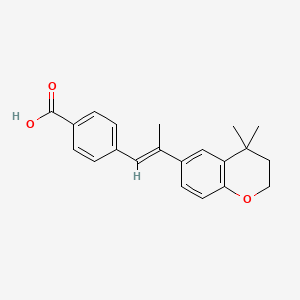![molecular formula C20H20N3NaO5S2 B12777210 sodium;[2-[(2-acetyl-4,6-dimethylphenyl)carbamoyl]thiophen-3-yl]sulfonyl-(3,4-dimethyl-1,2-oxazol-5-yl)azanide CAS No. 349453-84-5](/img/structure/B12777210.png)
sodium;[2-[(2-acetyl-4,6-dimethylphenyl)carbamoyl]thiophen-3-yl]sulfonyl-(3,4-dimethyl-1,2-oxazol-5-yl)azanide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Sodium;[2-[(2-acetyl-4,6-dimethylphenyl)carbamoyl]thiophen-3-yl]sulfonyl-(3,4-dimethyl-1,2-oxazol-5-yl)azanide is a complex organic compound with potential applications in various scientific fields. This compound features a unique structure that includes a thiophene ring, a sulfonyl group, and an oxazole ring, making it a subject of interest for researchers in chemistry, biology, and medicine.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of sodium;[2-[(2-acetyl-4,6-dimethylphenyl)carbamoyl]thiophen-3-yl]sulfonyl-(3,4-dimethyl-1,2-oxazol-5-yl)azanide typically involves multiple steps, starting with the preparation of the core thiophene and oxazole rings The acetylation of 4,6-dimethylphenylamine followed by carbamoylation introduces the necessary functional groups The thiophene ring is then sulfonylated, and the oxazole ring is formed through cyclization reactions
Industrial Production Methods
Industrial production of this compound would likely involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This may include the use of automated reactors, precise temperature control, and the use of catalysts to accelerate the reactions. Purification steps such as crystallization or chromatography would be employed to isolate the final product.
化学反应分析
Types of Reactions
Sodium;[2-[(2-acetyl-4,6-dimethylphenyl)carbamoyl]thiophen-3-yl]sulfonyl-(3,4-dimethyl-1,2-oxazol-5-yl)azanide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to remove oxygen atoms or to convert functional groups to their reduced forms.
Substitution: The compound can participate in substitution reactions where one functional group is replaced by another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like halogens or nucleophiles can be used under various conditions, including acidic or basic environments.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce alcohols or amines. Substitution reactions can introduce a wide range of functional groups, depending on the reagents employed.
科学研究应用
Sodium;[2-[(2-acetyl-4,6-dimethylphenyl)carbamoyl]thiophen-3-yl]sulfonyl-(3,4-dimethyl-1,2-oxazol-5-yl)azanide has several scientific research applications:
Chemistry: The compound is used as a building block in organic synthesis, particularly in the development of new materials and pharmaceuticals.
Biology: It can be used as a probe to study biological processes, such as enzyme activity or protein interactions.
Medicine: The compound has potential therapeutic applications, including as an anti-inflammatory or antimicrobial agent.
Industry: It may be used in the production of specialty chemicals or as an intermediate in the synthesis of more complex molecules.
作用机制
The mechanism of action of sodium;[2-[(2-acetyl-4,6-dimethylphenyl)carbamoyl]thiophen-3-yl]sulfonyl-(3,4-dimethyl-1,2-oxazol-5-yl)azanide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and triggering downstream effects. The exact pathways involved depend on the specific application and the biological context in which the compound is used.
相似化合物的比较
Similar Compounds
- Sodium;[2-[(2-acetyl-4,6-dimethylphenyl)carbamoyl]thiophen-3-yl]sulfonyl-(3,4-dimethyl-1,2-oxazol-5-yl)azanide
- This compound
Uniqueness
The uniqueness of this compound lies in its specific combination of functional groups and its ability to participate in a wide range of chemical reactions
属性
CAS 编号 |
349453-84-5 |
|---|---|
分子式 |
C20H20N3NaO5S2 |
分子量 |
469.5 g/mol |
IUPAC 名称 |
sodium;[2-[(2-acetyl-4,6-dimethylphenyl)carbamoyl]thiophen-3-yl]sulfonyl-(3,4-dimethyl-1,2-oxazol-5-yl)azanide |
InChI |
InChI=1S/C20H21N3O5S2.Na/c1-10-8-11(2)17(15(9-10)14(5)24)21-19(25)18-16(6-7-29-18)30(26,27)23-20-12(3)13(4)22-28-20;/h6-9H,1-5H3,(H2,21,22,23,24,25);/q;+1/p-1 |
InChI 键 |
XQTFFNMDNQTAJC-UHFFFAOYSA-M |
规范 SMILES |
CC1=CC(=C(C(=C1)C(=O)C)NC(=O)C2=C(C=CS2)S(=O)(=O)[N-]C3=C(C(=NO3)C)C)C.[Na+] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




![4-[(2,4-dimethyl-1,2,4-triazol-4-ium-3-yl)diazenyl]-N,N-diethylaniline;hydrogen phosphate](/img/structure/B12777144.png)



![31-oxo-9-aza-31-azoniadodecacyclo[33.10.2.02,30.05,29.07,27.08,24.010,23.011,20.013,18.032,46.036,41.043,47]heptatetraconta-1(45),2,4,8(24),10,12,14,16,18,22,25,28,32(46),37,39,43-hexadecaene-6,21,34,42-tetrone](/img/structure/B12777156.png)


![acetic acid;(2S)-N-[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2R)-1-[[(2S)-1-[[(2S)-1-[(2S)-2-[(2-amino-2-oxoethyl)carbamoyl]pyrrolidin-1-yl]-5-(diaminomethylideneamino)-1-oxopentan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]-methylamino]-3-naphthalen-2-yl-1-oxopropan-2-yl]amino]-3-(4-hydroxyphenyl)-1-oxopropan-2-yl]amino]-3-hydroxy-1-oxopropan-2-yl]amino]-3-(1H-indol-3-yl)-1-oxopropan-2-yl]amino]-3-(4H-imidazol-5-yl)-1-oxopropan-2-yl]-5-oxopyrrolidine-2-carboxamide](/img/structure/B12777177.png)




